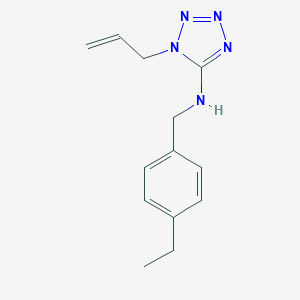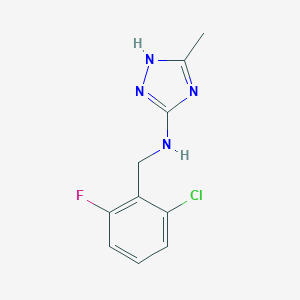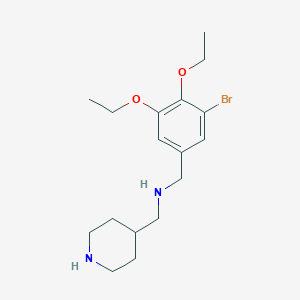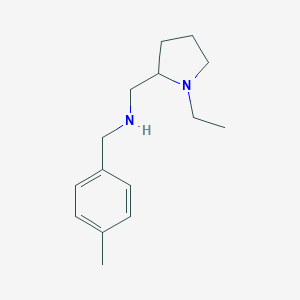
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine, commonly known as 'Ephylone,' is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is structurally similar to other psychoactive drugs like amphetamines and cathinones. The chemical formula of Ephylone is C16H23NO, and its molecular weight is 245.37 g/mol.
Mecanismo De Acción
Ephylone works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By blocking their reuptake, Ephylone increases the levels of these neurotransmitters in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ephylone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to various organs and tissues. Ephylone has also been shown to cause changes in brain function and structure, leading to alterations in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ephylone has several advantages and limitations for use in lab experiments. Its psychoactive effects make it a useful tool for studying the neurobiological mechanisms underlying mood disorders and addiction. However, its potential for abuse and toxicity limits its use in animal and human studies.
Direcciones Futuras
There are several future directions for research on Ephylone. One area of interest is its potential therapeutic use in treating mood disorders and addiction. Researchers are also investigating the long-term effects of Ephylone on brain function and structure, as well as its potential for abuse and addiction. Additionally, studies are being conducted to develop more efficient methods for synthesizing Ephylone and other psychoactive substances.
Métodos De Síntesis
Ephylone can be synthesized using various methods, including the reductive amination of 4-methylbenzaldehyde with 1-ethylpyrrolidin-2-amine and sodium triacetoxyborohydride. The reaction yields Ephylone as a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
Ephylone has been studied extensively for its psychoactive effects and potential therapeutic applications. It is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and can induce feelings of euphoria, increased energy, and heightened sensory perception. Ephylone has also been investigated for its potential use in treating depression, anxiety, and other mood disorders.
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-4-5-15(17)12-16-11-14-8-6-13(2)7-9-14/h6-9,15-16H,3-5,10-12H2,1-2H3 |
Clave InChI |
YDJFELFKNBKIFL-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
SMILES canónico |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
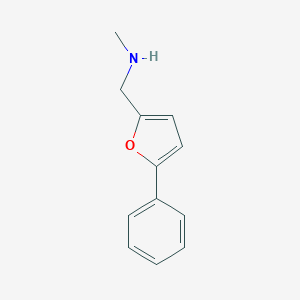
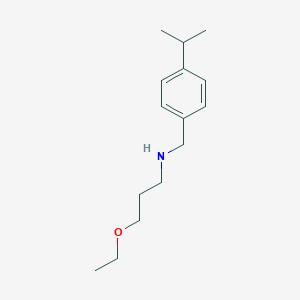
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
